3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2-thiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-6(4-7)9-8(14)5-16-15-9/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYVXZGRFSNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases such as sodium hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and dihydrothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine
The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted phenyl derivatives with thiazole precursors. The following general steps outline the synthesis process:
- Starting Materials : Trifluoromethyl benzoic acid is often converted into a corresponding acyl chloride.
- Reagents : Thionyl chloride is commonly used to facilitate this transformation.
- Cyclization : The acyl chloride then reacts with thioamides to form the thiazole ring, yielding the final product.
Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance:
- Cell Line Studies : Compounds related to 3-[3-(trifluoromethyl)phenyl]-1,2-thiazol-4-amine have shown effectiveness against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). In particular, certain derivatives have exhibited IC50 values in the micromolar range, indicating strong cytotoxicity against these cancer cells .
Anticonvulsant Properties
Some studies have explored the anticonvulsant potential of thiazole derivatives. For example:
- Picrotoxin-Induced Convulsion Model : Compounds derived from thiazole structures were tested for their ability to prevent seizures, with notable results indicating their potential use in treating epilepsy .
Other Pharmacological Activities
Thiazole derivatives are also being investigated for various other pharmacological activities:
- Antimicrobial Activity : Some studies have reported that thiazole compounds exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Research suggests that these compounds may also possess anti-inflammatory effects, contributing to their therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:
- Substituents : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity.
- Ring Modifications : Variations in the thiazole ring structure can lead to different pharmacological profiles, making it essential to explore various substitutions systematically.
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized several new thiazole derivatives and evaluated their anticancer activity against multiple cell lines. Among them, a specific derivative showed an IC50 value of 2.01 µM against HT29 colorectal cancer cells, outperforming standard treatments like 5-fluorouracil .
Case Study 2: Anticonvulsant Testing
In another investigation focused on anticonvulsant properties, a series of thiazole analogues were tested in a picrotoxin model. One analogue displayed a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiazoles and phenyl derivatives, such as:
- 3-(Trifluoromethyl)phenylthiazole
- 4-(Trifluoromethyl)phenylthiazole
- 2-(Trifluoromethyl)phenylthiazole
Uniqueness
What sets 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine apart is its specific substitution pattern, which imparts unique reactivity and stability. The presence of the trifluoromethyl group at the 3-position of the phenyl ring and the thiazole ring at the 4-position of the amine group enhances its chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine is a heterocyclic compound notable for its potential therapeutic applications. The trifluoromethyl group enhances its biological activity and stability, making it an attractive candidate for medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring substituted with a trifluoromethyl group on a phenyl ring. This unique structure contributes to its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C10H8F3N3S |
| Molecular Weight | 265.25 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Research indicates that 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine acts as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The activation of AMPK leads to various downstream effects, including:
- Increased glucose uptake : Enhances insulin sensitivity.
- Fatty acid oxidation : Reduces lipid accumulation.
- Inhibition of mTOR signaling : Impacts cell growth and proliferation.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies have shown that derivatives of thiazole compounds exhibit minimum inhibitory concentrations (MICs) in the sub-micromolar range against this pathogen, indicating strong bactericidal activity .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been tested against cancer cell lines such as HT-29 (colon cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation . The SAR analysis suggests that modifications at specific positions on the thiazole ring can significantly enhance anticancer activity.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In models of reperfusion arrhythmias, it showed effectiveness in protecting neuronal cells from oxidative stress . This mechanism may involve the modulation of signaling pathways related to inflammation and apoptosis.
Case Studies
- Antitubercular Activity : A study synthesized various analogs of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine and tested them against Mycobacterium tuberculosis. Some analogs exhibited MIC values lower than 0.1 μM, demonstrating their potential as novel anti-tubercular agents .
- Anticancer Screening : In vitro studies on thiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines. For example, compounds with halogen substitutions showed increased potency compared to their non-substituted counterparts .
Structure-Activity Relationship (SAR)
The biological activity of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine can be attributed to the following structural features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Thiazole Ring : Essential for interaction with biological targets.
- Substitution Patterns : Varying substituents on the phenyl or thiazole ring can significantly alter potency and selectivity.
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., thiazol-4-amine NH₂ at δ 5.2–5.5 ppm) and trifluoromethyl group (¹⁹F NMR at δ -60 to -65 ppm) .
- IR Spectroscopy : Confirms NH₂ stretches (3350–3450 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Crystallography :
How can density functional theory (DFT) be utilized to investigate the electronic properties and reactivity of this compound?
Advanced Research Question
DFT (e.g., B3LYP/6-31G* basis set) calculates:
- Frontier Molecular Orbitals (FMOs) : Predicts HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the thiazole ring’s nitrogen atoms show high electron density, favoring electrophilic substitution .
- Electrostatic Potential Maps : Visualizes charge distribution, highlighting the electron-deficient trifluoromethyl group’s role in π-π stacking interactions .
- Thermochemical Data : Validates synthetic pathways by comparing computed and experimental enthalpies of formation .
What methodologies are recommended for molecular docking studies to predict binding interactions with biological targets?
Advanced Research Question
- Target Preparation : Retrieve protein structures (e.g., EGFR kinase, PDB: 1M17) and prepare via AutoDock Tools (remove water, add polar hydrogens) .
- Ligand Preparation : Optimize the compound’s geometry (Avogadro) and assign Gasteiger charges .
- Docking Workflow : Use AutoDock Vina with a grid box centered on the active site (20 ų). Multi-threading reduces computation time .
- Validation : Compare binding poses with co-crystallized ligands (RMSD < 2.0 Å) and analyze hydrogen bonds/π-stacking with PyMOL .
How should researchers address discrepancies in biological activity data across different studies involving this compound?
Advanced Research Question
- Experimental Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., deaminated derivatives) that may skew activity results .
- Meta-Analysis : Cross-reference SAR studies; e.g., trifluoromethyl substitution at the 3-position enhances antimicrobial potency but reduces solubility, explaining conflicting cytotoxicity data .
What are the best practices for resolving structural ambiguities in X-ray crystallography data for such compounds?
Advanced Research Question
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement : SHELXL iteratively adjusts thermal parameters and occupancy for disordered trifluoromethyl groups .
- Validation Tools : PLATON checks for missed symmetry (e.g., twinning) and validates hydrogen-bonding networks .
- Case Study : For ambiguous NH₂ positions, difference Fourier maps (Fₒ − F꜀) resolve amine proton locations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
